molecular formula C24H27NO6S B11142862 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11142862
M. Wt: 457.5 g/mol
InChI Key: ITVRYVUXKOZPMU-UHFFFAOYSA-N
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Description

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetic acid
  • 2-(4-Methylbenzenesulfonamido)butanoic acid
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Uniqueness

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological efficacy .

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C24H27NO6S/c1-5-7-17-14-22(26)31-23-16(4)21(13-12-19(17)23)30-24(27)20(6-2)25-32(28,29)18-10-8-15(3)9-11-18/h8-14,20,25H,5-7H2,1-4H3

InChI Key

ITVRYVUXKOZPMU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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